Triacontanenitrile
Description
Triacontanenitrile is a long-chain aliphatic nitrile with the molecular formula C₂₉H₅₉N (or C₃₀H₅₉N, depending on isomerism), derived from the 30-carbon hydrocarbon triacontane (C₃₀H₆₂) by replacing a terminal methyl group with a nitrile (-CN) functional group . While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from structural analogs like acetonitrile, 3-nitrobenzonitrile, and other nitriles.
Key characteristics of this compound include:
- Molecular weight: ~434.8 g/mol (calculated from triacontane’s molecular weight of 422.81 g/mol, subtracting three hydrogen atoms and adding a nitrogen atom).
- Physical state: Likely a waxy solid at room temperature due to its long alkyl chain, similar to triacontane .
- Applications: Potential use in surfactants, lubricants, or polymer synthesis, leveraging the nitrile group’s reactivity.
Properties
IUPAC Name |
triacontanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQOVFMAVHHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155678 | |
| Record name | Triacontanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127833-45-8 | |
| Record name | Triacontanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127833-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacontanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127833458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacontanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Alkyl Halides: Triacontanenitrile can be synthesized by heating an alkyl halide with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. [ \text{C30H59Br} + \text{KCN} \rightarrow \text{C30H59CN} + \text{KBr} ]
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile. [ \text{C30H59CONH2} \xrightarrow{\text{P4O10}} \text{C30H59CN} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triacontanenitrile can undergo oxidation reactions, typically forming carboxylic acids. [ \text{C30H59CN} + \text{O2} \rightarrow \text{C30H59COOH} ]
Reduction: Reduction of this compound can yield primary amines. [ \text{C30H59CN} + \text{H2} \xrightarrow{\text{catalyst}} \text{C30H59CH2NH2} ]
Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
Scientific Research Applications
Triacontanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triacontanenitrile involves its interaction with molecular targets through the cyano group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares triacontanenitrile with structurally related nitriles and hydrocarbons:
Reactivity and Chemical Behavior
- Hydrolysis : Nitriles hydrolyze to carboxylic acids or amides. This compound’s long chain may slow hydrolysis compared to acetonitrile due to steric hindrance .
- Reduction : Long-chain nitriles like this compound can be reduced to primary amines (e.g., triacontanamine), whereas aromatic nitriles (e.g., 3-nitrobenzonitrile) yield benzylamines .
- Solubility: this compound is likely insoluble in water but soluble in nonpolar solvents (e.g., hexane), contrasting with acetonitrile’s high polarity and miscibility with water .
Industrial Relevance
- Surfactants : Long-chain nitriles like this compound can be converted to amines for quaternary ammonium surfactants.
- Polymer Chemistry : Nitriles participate in cycloaddition reactions (e.g., forming triazoles) or act as precursors for polyamides.
Analytical Challenges
Distinguishing this compound from similar compounds (e.g., triacontanol or triacontanoic acid) requires advanced techniques like FT-IR (to confirm -CN stretch ~2240 cm⁻¹) and NMR (to resolve long-chain alkyl signals) .
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